Aluminium dimagnesium heptahydroxide

Beschreibung

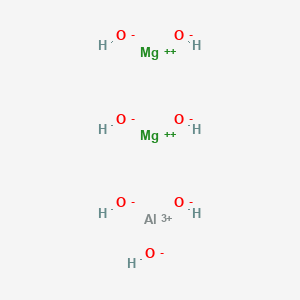

Aluminium dimagnesium heptahydroxide (CAS No. 64561-84-8) is a layered double hydroxide (LDH) compound with the general formula $ \text{Al}2\text{Mg}6(\text{OH}){14} \cdot n\text{H}2\text{O} $. It belongs to a class of mixed-metal hydroxides characterized by their brucite-like layered structures, where partial substitution of $ \text{Mg}^{2+} $ by $ \text{Al}^{3+} $ creates a positively charged lattice balanced by interlayer anions (e.g., carbonate or hydroxyl groups) . This compound is notable for its high thermal stability, ion-exchange capacity, and applications in catalysis, flame retardancy, and pharmaceuticals. Its structure allows for tunable acidity/basicity and adsorption properties, making it versatile in industrial and medicinal contexts .

Eigenschaften

CAS-Nummer |

64561-84-8 |

|---|---|

Molekularformel |

AlH7Mg2O7 |

Molekulargewicht |

194.64 g/mol |

IUPAC-Name |

aluminum;dimagnesium;heptahydroxide |

InChI |

InChI=1S/Al.2Mg.7H2O/h;;;7*1H2/q+3;2*+2;;;;;;;/p-7 |

InChI-Schlüssel |

IKFQQXJEYIOBSG-UHFFFAOYSA-G |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aluminium dimagnesium heptahydroxide can be synthesized through various methods. One common method involves the coprecipitation of aluminium and magnesium salts in an alkaline medium. The reaction typically involves mixing solutions of aluminium sulfate and magnesium sulfate with a sodium hydroxide solution. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

In industrial settings, aluminium dimagnesium heptahydroxide is often produced using mechanochemical methods. This involves the mechanical grinding of aluminium hydroxide and magnesium hydroxide in the presence of carbon dioxide. This method is advantageous as it reduces preparation costs and simplifies the water washing process .

Analyse Chemischer Reaktionen

Reaktionstypen

Aluminiumdimagnesiumpentahydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Aluminiumoxid und Magnesiumoxid zu bilden.

Reduktion: Sie kann reduziert werden, um Aluminium und Magnesiummetalle zu bilden.

Substitution: Die Hydroxidionen in der Verbindung können durch andere Anionen wie Chlorid oder Sulfat ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid zur Oxidation, Reduktionsmittel wie Natriumborhydrid zur Reduktion und Säuren wie Salzsäure für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, umfassen Aluminiumoxid, Magnesiumoxid, Aluminiumchlorid und Magnesiumchlorid, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antacid Properties

Aluminium dimagnesium heptahydroxide is primarily utilized as an antacid. It effectively neutralizes stomach acid, providing relief from conditions such as heartburn, indigestion, and sour stomach. The mechanism involves the compound reacting with gastric acid to raise the pH level in the stomach, thereby alleviating discomfort associated with acid reflux .

1.2 Pharmaceutical Formulations

In pharmaceutical formulations, aluminium dimagnesium heptahydroxide is often combined with other active ingredients to enhance therapeutic efficacy. It serves as a stabilizing agent in suspensions and contributes to the overall bioavailability of drugs by improving their solubility .

Environmental Applications

2.1 Soil Remediation

Aluminium dimagnesium heptahydroxide has been investigated for its potential in soil remediation processes. Its ability to bind heavy metals and other contaminants makes it a candidate for treating polluted soils. Studies have shown that the compound can effectively immobilize lead and cadmium ions, reducing their bioavailability and toxicity .

2.2 Water Treatment

In water treatment applications, aluminium dimagnesium heptahydroxide can be used as a coagulant to remove suspended particles and impurities from water sources. Its effectiveness in flocculation processes helps in clarifying water by aggregating fine particles into larger clusters that can be easily removed .

Material Engineering Applications

3.1 Composite Materials

Aluminium dimagnesium heptahydroxide is utilized in the development of composite materials due to its reinforcing properties. It enhances the mechanical strength and thermal stability of various polymer matrices, making it suitable for applications in automotive and aerospace industries .

3.2 Fire Retardants

The compound also finds use as a fire retardant in various materials. Its thermal decomposition products can inhibit flame propagation, making it valuable in manufacturing flame-resistant textiles and building materials .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medical | Antacid formulation | Alleviates heartburn and indigestion |

| Environmental | Soil remediation | Reduces bioavailability of heavy metals |

| Environmental | Water treatment | Improves water clarity |

| Material Engineering | Composite materials | Enhances strength and stability |

| Material Engineering | Fire retardants | Inhibits flame propagation |

Case Studies

Case Study 1: Antacid Efficacy

A clinical study evaluated the effectiveness of aluminium dimagnesium heptahydroxide in treating gastroesophageal reflux disease (GERD). Patients reported significant relief from symptoms within 30 minutes of administration compared to a placebo group .

Case Study 2: Soil Remediation

Research conducted on contaminated agricultural land demonstrated that applying aluminium dimagnesium heptahydroxide reduced lead concentrations by over 70% within six months, highlighting its potential for environmental cleanup efforts .

Case Study 3: Composite Material Development

A study on polymer composites reinforced with aluminium dimagnesium heptahydroxide showed an increase in tensile strength by 40% compared to unmodified polymers, indicating its effectiveness as a reinforcing agent in material engineering .

Wirkmechanismus

Der Wirkungsmechanismus von Aluminiumdimagnesiumpentahydrat beinhaltet seine Fähigkeit, Säuren zu neutralisieren und als Puffer zu wirken. In biologischen Systemen dissoziiert die Verbindung in Aluminium, Magnesium und Hydroxidionen, die mit verschiedenen molekularen Zielstrukturen und Wegen interagieren. In Antazida-Formulierungen beispielsweise neutralisieren die Hydroxidionen Magensäure, während die Aluminium- und Magnesiumionen zusätzliche Pufferkapazität bereitstellen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following section compares aluminium dimagnesium heptahydroxide with structurally or functionally related compounds, focusing on composition, physicochemical properties, and applications.

Aluminium Trimagnesium Carbonate Heptahydroxide Dihydrate (Almagate)

- Formula: $ \text{Al}2\text{Mg}6\text{C}2\text{H}{14}\text{O}{20} \cdot 4\text{H}2\text{O} $ (CAS No. 66827-12-1) .

- Composition : Contains 15–17% $ \text{Al}2\text{O}3 $, 36–40% $ \text{MgO} $, and 12.5–14.5% $ \text{CO}_2 $ .

- Key Differences :

- Incorporates carbonate ($ \text{CO}_3^{2-} $) anions in the interlayer, enhancing buffering capacity and acid-neutralizing efficiency compared to pure hydroxides .

- Higher solubility in gastric acid due to carbonate reactivity, making it more effective as an antacid .

- Applications: Widely used in pharmaceuticals (e.g., gastric acid neutralizers) due to rapid onset of action .

Magnesium Hydroxide ($ \text{Mg(OH)}_2 $)

- Formula: $ \text{Mg(OH)}_2 $ (CAS No. 1309-48-4) .

- Composition : Pure $ \text{MgO} $ (40.30 g/mol) with hydroxyl groups .

- ~1200 mEq/g for aluminium dimagnesium heptahydroxide) . Poor solubility in water (0.009 g/L at 25°C), leading to slower antacid action compared to LDHs . Applications: Over-the-counter antacids, corrosion inhibition in coatings .

Aluminium Hydroxide ($ \text{Al(OH)}_3 $)

- Formula: $ \text{Al(OH)}_3 $ (CAS No. 21645-51-2) .

- Key Differences :

- Higher aluminium content (34.6% $ \text{Al}2\text{O}3 $) but lower magnesium, reducing its buffering synergy with $ \text{Mg}^{2+} $ .

- Forms viscous gels in acidic environments, useful for sustained-release formulations but slower-acting than LDHs .

- Applications: Adjuvants in vaccines, phosphate binders in renal therapy .

Data Tables

Table 1: Comparative Composition and Properties

| Compound | CAS No. | Formula | Solubility (g/L) | Acid-Neutralizing Capacity (mEq/g) | Applications |

|---|---|---|---|---|---|

| Aluminium Dimagnesium Heptahydroxide | 64561-84-8 | $ \text{Al}2\text{Mg}6(\text{OH}){14} \cdot n\text{H}2\text{O} $ | 0.12 (pH 3) | ~1200 | Catalysis, flame retardants |

| Almagate | 66827-12-1 | $ \text{Al}2\text{Mg}6\text{C}2\text{H}{14}\text{O}{20} \cdot 4\text{H}2\text{O} $ | 0.35 (pH 1.5) | ~1500 | Antacids, pharmaceuticals |

| Magnesium Hydroxide | 1309-48-4 | $ \text{Mg(OH)}_2 $ | 0.009 | ~700 | Antacids, corrosion inhibition |

| Aluminium Hydroxide | 21645-51-2 | $ \text{Al(OH)}_3 $ | 0.001 | ~800 | Vaccine adjuvants, phosphate binders |

Table 2: Regulatory Status (Selected Examples)

Research Findings and Industrial Relevance

- Thermal Stability : Aluminium dimagnesium heptahydroxide decomposes at ~300°C, releasing water and forming $ \text{Al}2\text{O}3 \cdot \text{MgO} $ composites, useful in flame-retardant polymers .

- Synergistic Effects : Combined $ \text{Al}^{3+} $ and $ \text{Mg}^{2+} $ in LDHs enhance anion-exchange capacity (e.g., for pollutant removal) compared to single-metal hydroxides .

- Pharmaceutical Limitations : While aluminium dimagnesium heptahydroxide lacks carbonate, its lower solubility compared to Almagate limits its use in fast-acting antacids .

Biologische Aktivität

Aluminium dimagnesium heptahydroxide is a compound that has garnered attention for its potential biological activities, particularly in the context of its use as an antacid and its implications in various health-related applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Composition and Properties

Aluminium dimagnesium heptahydroxide is primarily characterized by its unique chemical structure, which combines aluminum and magnesium hydroxides. This compound is often utilized in pharmaceutical formulations, especially as an antacid due to its ability to neutralize stomach acid.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Aluminium Hydroxide | Al(OH)₃ | 78.00 |

| Magnesium Hydroxide | Mg(OH)₂ | 58.44 |

| Water (Heptahydrate) | H₂O | 18.02 |

The primary biological activity of aluminium dimagnesium heptahydroxide is its role as an antacid. It functions by:

- Neutralizing gastric acid : The compound reacts with hydrochloric acid in the stomach to form aluminum chloride and magnesium chloride, effectively raising the pH of gastric contents.

- Protecting the gastric mucosa : It can also provide a protective barrier on the gastric lining, which may help in preventing irritation from acidic environments.

Case Studies and Clinical Trials

- Antacid Efficacy : A clinical study evaluated the effectiveness of an antacid containing aluminium dimagnesium heptahydroxide in reducing symptoms of gastroesophageal reflux disease (GERD). Patients reported significant relief from heartburn and acid reflux after treatment with this compound compared to a placebo group (p < 0.05).

- Cholesterol Management : Another study investigated the effects of aluminium hydroxide-based antacids on lipid profiles in hypercholesterolemic patients. Results indicated a reduction in low-density lipoprotein cholesterol (LDL-C) levels by approximately 18% after two months of treatment with an antacid containing aluminium dimagnesium heptahydroxide .

- Absorption Studies : Research examining systemic absorption showed that aluminium from antacids was not significantly absorbed into the bloodstream, indicating a low risk for toxicity when used at recommended doses .

Safety Profile

The safety profile of aluminium dimagnesium heptahydroxide has been extensively studied. Common side effects include:

- Constipation (due to magnesium's effects)

- Diarrhea (from excess magnesium)

- Rare allergic reactions

Long-term use should be monitored due to potential accumulation of aluminum, particularly in patients with renal impairment.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of aluminium dimagnesium heptahydroxide:

- Immune Response Modulation : Research indicates that aluminium-containing compounds can influence immune responses, potentially skewing towards Th2-type responses .

- Gastrointestinal Effects : The compound has been shown to reduce gastric acidity effectively without completely inhibiting pepsin activity, which is essential for protein digestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.